N,N'-bis[2-(azepan-1-yl)ethyl]oxamide
Overview
Description
N,N’-bis[2-(azepan-1-yl)ethyl]oxamide is a compound that features two azepane groups attached to an oxamide core. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom, which are known for their diverse biological activities and applications in medicinal chemistry . The oxamide core provides a stable and versatile scaffold for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(azepan-1-yl)ethyl]oxamide typically involves the reaction of azepane with oxalyl chloride to form the oxamide core. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The azepane groups are then introduced through nucleophilic substitution reactions, where the nitrogen atoms of the azepane attack the carbonyl carbon of the oxamide, forming the desired product .
Industrial Production Methods
Industrial production of N,N’-bis[2-(azepan-1-yl)ethyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(azepan-1-yl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The azepane groups can be oxidized to form N-oxides.
Reduction: The oxamide core can be reduced to form amides or amines.
Substitution: The nitrogen atoms in the azepane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azepane groups.
Reduction: Amides or amines derived from the oxamide core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis[2-(azepan-1-yl)ethyl]oxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(azepan-1-yl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The azepane groups can interact with enzymes and receptors, modulating their activity. The oxamide core provides a stable scaffold that can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Azepines: Seven-membered heterocycles with one nitrogen atom, known for their diverse biological activities.
Oxazepines: Seven-membered heterocycles with both oxygen and nitrogen atoms, exhibiting different chemical and biological properties.
Thiazepines: Seven-membered heterocycles with sulfur and nitrogen atoms, known for their unique pharmacological activities.
Uniqueness
N,N’-bis[2-(azepan-1-yl)ethyl]oxamide is unique due to the presence of both azepane groups and the oxamide core. This combination provides a versatile scaffold for chemical modifications and enhances the compound’s potential for various applications. The azepane groups contribute to the compound’s biological activity, while the oxamide core provides stability and versatility .
Properties
IUPAC Name |
N,N'-bis[2-(azepan-1-yl)ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O2/c23-17(19-9-15-21-11-5-1-2-6-12-21)18(24)20-10-16-22-13-7-3-4-8-14-22/h1-16H2,(H,19,23)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLBVQWUFAIFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNC(=O)C(=O)NCCN2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.